molecular formula C20H20FNO4S B5090405 1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone

1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone

Cat. No. B5090405
M. Wt: 389.4 g/mol
InChI Key: TWVPYYJAQJLNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme in B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone selectively inhibits BTK by binding to its active site, thereby blocking the downstream signaling pathways involved in B-cell activation and proliferation. This leads to the suppression of B-cell proliferation, survival, and migration, which are essential for the development and progression of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit the production of inflammatory cytokines, and reduce the infiltration of immune cells into inflamed tissues. It also modulates the activity of other immune cells, such as T-cells and natural killer cells, which play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has several advantages for lab experiments, including its high selectivity and potency, good pharmacokinetic properties, and well-established synthesis and purification methods. However, its limitations include its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research and development of 1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone, including the exploration of its potential in combination with other targeted therapies, the identification of biomarkers for patient selection and monitoring, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BTK inhibitors with improved safety profiles is an active area of research in the field.

Synthesis Methods

The synthesis of 1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone involves a series of chemical reactions, including the condensation of 5-fluoro-2-methoxybenzoic acid with piperidine, followed by the reaction with 2-thiophenecarboxylic acid and acetic anhydride. The final product is obtained after purification and isolation by column chromatography.

Scientific Research Applications

1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has been studied extensively in preclinical and clinical trials for its potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.

properties

IUPAC Name

1-[5-[3-(5-fluoro-2-methoxybenzoyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-12(23)17-7-8-18(27-17)20(25)22-9-3-4-13(11-22)19(24)15-10-14(21)5-6-16(15)26-2/h5-8,10,13H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVPYYJAQJLNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[3-(5-Fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.